Qrlfqvkgrr

Antimicrobial peptides Antibiotic resistance Membrane disruption

Researchers studying FPR2 signaling often lack a selective probe that cleanly distinguishes FPR2 from FPR1 pathways. PBP10 (CAS 794466-43-6) directly addresses this gap. • Selective FPR2 antagonist (IC₅₀ = 60 nM); blocks FPR2-mediated NADPH oxidase activity without affecting FPR1 signaling in human neutrophils. • Rhodamine B-conjugated decapeptide; antibacterial activity is entirely contingent on this conjugation-unconjugated QRLFQVKGRR peptide shows no measurable antibacterial effect. • ≥95% HPLC purity; cell-permeable fluorescent probe (λex 565 nm, λem 590 nm); shipped ambient with global availability.

Molecular Formula C84H127ClN24O15
Molecular Weight 1748.5 g/mol
Cat. No. B11927577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQrlfqvkgrr
Molecular FormulaC84H127ClN24O15
Molecular Weight1748.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.[Cl-]
InChIInChI=1S/C84H126N24O15.ClH/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);1H
InChIKeyXKUIQFSLYNIFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBP10 Procurement Guide


PBP10 (also designated as Qrlfqvkgrr, RhoB-GS 160-169, or Rhodamine B-QRLFQVKGRR-OH) is a cell-permeable, rhodamine B-conjugated decapeptide . It is derived from the phosphatidylinositol-4,5-bisphosphate (PIP2)-binding region (residues 160–169) of the actin-regulatory protein gelsolin [1]. The compound is characterized by its dual functionality: it acts as a selective antagonist of the formyl peptide receptor 2 (FPR2/FPRL1) and exhibits broad-spectrum antibacterial activity . Its chemical structure is defined by the CAS number 794466-43-6, a molecular formula of C84H126N24O15 (or C84H127ClN24O15 for the hydrochloride salt), and a purity specification of ≥95% as determined by HPLC [2]. PBP10 serves as a valuable fluorescent probe for the study of phosphoinositide biology and cellular cytoskeletal dynamics .

Why PBP10 Cannot Be Substituted


Generic substitution of PBP10 with unconjugated peptide sequences or alternative antimicrobial peptides is scientifically invalid due to two critical dependencies. First, the antibacterial activity of PBP10 is entirely contingent upon its conjugation to rhodamine B; the unconjugated QRLFQVKGRR peptide exhibits no measurable antibacterial effect against Escherichia coli, Pseudomonas aeruginosa, or Streptococcus pneumoniae [1]. Second, the compound's unique pharmacological profile—specifically its selective antagonism of FPR2 over FPR1—is not a common feature among formyl peptide receptor antagonists [2][3]. Consequently, substituting PBP10 with a non-conjugated analog, a scrambled sequence, or a non-selective FPR antagonist would fundamentally alter experimental outcomes and invalidate comparative studies.

PBP10 Comparative Evidence


Antibacterial Activity vs. LL37 and Melittin

PBP10 demonstrates quantifiable antibacterial activity that is distinct from both the potent, yet highly hemolytic, peptide melittin and the clinically relevant cathelicidin LL37. In head-to-head bactericidal assays, PBP10 achieved complete killing (100% reduction) of Escherichia coli at 10 µM, comparable to the activity of LL37 at the same concentration. However, in stark contrast, the unconjugated QRLFQVKGRR peptide showed no detectable bactericidal effect at any concentration tested [1]. Furthermore, PBP10's bactericidal activity against Bacillus subtilis reached 100% at 10 µM, which was similar to the effect of melittin [2].

Antimicrobial peptides Antibiotic resistance Membrane disruption

Hemolytic Activity vs. Melittin and LL37

A critical differentiator for PBP10 is its significantly lower hemolytic activity compared to other antimicrobial peptides, particularly melittin and LL37. In direct comparison, melittin induces 100% hemolysis of human red blood cells (RBCs) at a concentration of 10 µM. In contrast, PBP10 exhibits no hemolytic activity (<5%) at concentrations up to 50 µM [1]. While PBP10 and LL37 show similar bactericidal potency, LL37 displays substantially higher hemolytic activity, especially when RBCs are induced to expose phosphatidylserine, a condition that mimics certain cellular stress states [2].

Hemolysis Cytotoxicity Peptide safety

FPR2 Antagonism vs. BOC2

PBP10 functions as a selective antagonist of the formyl peptide receptor 2 (FPR2) with a reported IC50 of 60 nM (pIC50 = 7.0) [1]. Its selectivity is a defining feature: PBP10 inhibits FPR2-mediated NADPH oxidase activity but has no effect on FPR1 signaling in human neutrophils . While another FPR2 antagonist, BOC2, also exhibits antiviral effects, its reported potency and mechanism differ, making them complementary rather than interchangeable tools. The selective inhibition of the FPRL1 (FPR2) pathway over the FPR pathway by PBP10 has been rigorously demonstrated in functional assays measuring superoxide production [2].

GPCR antagonism FPR2 selectivity Neutrophil signaling

PIP2 Binding Specificity

PBP10's ability to specifically bind phosphatidylinositol-4,5-bisphosphate (PIP2) is quantifiable and functionally distinct from non-binding peptides. The rhodamine B label undergoes a measurable reduction in fluorescence intensity upon binding to PIP2, a phenomenon not observed with other phospholipids such as phosphatidylserine (PS) or phosphatidylcholine (PC) . Functionally, PBP10, but not a control peptide lacking the PIP2-binding sequence, prevents actin filament uncapping and free barbed-end formation in fibroblasts by sequestering PIP2 [1]. This dual role as a fluorescent reporter and a functional antagonist of PIP2-dependent processes is unique to this class of conjugated peptides.

Phosphoinositide biology Fluorescent probe Cytoskeletal dynamics

Antiviral Synergy with Oseltamivir

PBP10 and the structurally distinct FPR2 antagonist BOC2 both exhibit antiviral effects against a panel of influenza viruses, including A (H1N1, H3N2, H6N2) and B strains [1]. A key differentiator for PBP10 in an antiviral context is its demonstrated additive effect when used in combination with the neuraminidase inhibitor oseltamivir [2]. Mechanistically, the antiviral activity of PBP10 is linked to the early inhibition of virus-induced ERK activation, a host-cell pathway, rather than a direct action on a viral protein [3].

Antiviral Influenza Combination therapy

PBP10 Applications


FPR2 in Neutrophil Inflammation

PBP10 is the definitive tool for selectively inhibiting FPR2 signaling in functional assays with human neutrophils, as it potently blocks FPR2-mediated NADPH oxidase activity and superoxide production without affecting FPR1 pathways [1]. Its well-defined IC50 of 60 nM provides a precise benchmark for dose-response studies, enabling researchers to dissect the specific contribution of FPR2 to inflammatory responses, including those in rheumatoid arthritis, psoriasis, and other chronic inflammatory conditions [2].

Antibacterial Peptide Membrane Selectivity

PBP10 serves as a unique comparator for studying the mechanism of action of natural antimicrobial peptides like LL37 and melittin. Its bactericidal efficacy is comparable to LL37 but its hemolytic activity is significantly lower than both LL37 and melittin [3]. This differential profile makes PBP10 an ideal reference compound for experiments aimed at understanding the molecular determinants of peptide selectivity for bacterial versus eukaryotic cell membranes, a key objective in the development of safer antimicrobial agents.

PIP2-Dependent Cytoskeletal Dynamics

As a cell-permeable, high-affinity PIP2-binding peptide, PBP10 can acutely sequester PIP2 and transiently disrupt actin filaments at concentrations of 1-10 µM . Its inherent fluorescence (λex 565 nm, λem 590 nm) allows for direct visualization of its subcellular localization and the monitoring of PIP2 dynamics in real-time . This dual functionality is invaluable for studies on cell morphology, migration, phagocytosis, and other processes regulated by the actin cytoskeleton.

Host-Targeted Antiviral Therapy for Influenza

PBP10's demonstrated ability to inhibit the replication of multiple influenza A and B virus strains by targeting the host cell ERK pathway, rather than a viral protein, positions it as a critical tool for investigating host-targeted antiviral strategies [4]. Its additive effect with oseltamivir supports its use in preclinical combination therapy studies aimed at overcoming the challenge of viral resistance to direct-acting antivirals.

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